![molecular formula C7H6N2OS B7904356 2-(Methylthio)oxazolo[5,4-b]pyridine](/img/structure/B7904356.png)
2-(Methylthio)oxazolo[5,4-b]pyridine
Overview
Description
2-(Methylthio)oxazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylthio)oxazolo[5,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)oxazolo[5,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Activity: Compounds like 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines have demonstrated significant anti-inflammatory and analgesic activities, with some showing comparable activity to phenylbutazone or indomethacin without causing gastrointestinal irritation typical of acidic anti-inflammatory compounds (Clark et al., 1978).
Novel Synthesis Methods: New synthesis methods for oxazolo[5,4-b]pyridines have been developed, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Gelmi et al., 1992).
Advances in Heterocycle Chemistry: Recent advancements in the chemistry of heterocycles incorporating oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons have been made, contributing to the fields of organic and medicinal chemistry (Monier et al., 2020).
Antimicrobial Activities: 2-(Substituted)oxazolo[4,5-b]pyridine derivatives have shown promising antimicrobial activities against various bacterial and fungal strains, outperforming some conventional antibiotics in certain cases (Celik et al., 2021).
Photophysical Properties: Studies on the photophysical properties of derivatives like 3-amino-4-arylpyridin-2(1H)-ones have revealed insights into the relationship between their structure and photophysical behavior (Shatsauskas et al., 2019).
properties
IUPAC Name |
2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-11-7-9-5-3-2-4-8-6(5)10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGQXNLKVPGPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)oxazolo[5,4-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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